molecular formula C299H462N84O115S6 B10832578 Pegmusirudin

Pegmusirudin

Cat. No.: B10832578
M. Wt: 7266 g/mol
InChI Key: MFPRYDMAZLLTGM-OCLCFYPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pegmusirudin is a chemically modified derivative of hirudin, a naturally occurring anticoagulant found in the salivary glands of medicinal leeches. This compound is a direct thrombin inhibitor, which means it prevents thrombin from converting fibrinogen into fibrin, a key step in blood clot formation. This compound is particularly noted for its prolonged half-life due to the addition of polyethylene glycol side chains, making it a valuable anticoagulant in medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pegmusirudin is synthesized by chemically modifying hirudin. The process involves the conjugation of polyethylene glycol (PEG) to hirudin, which is achieved through a series of chemical reactions. The primary steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

  • Large-scale activation of PEG.
  • Batch or continuous flow conjugation reactors.
  • High-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions: Pegmusirudin primarily undergoes substitution reactions during its synthesis. it is relatively stable and does not readily undergo oxidation or reduction under physiological conditions.

Common Reagents and Conditions:

  • Reagents: Activated polyethylene glycol, hirudin, and suitable buffers.
  • Conditions: Mild temperatures (4-25°C), neutral to slightly basic pH (7-8), and aqueous solvents.

Major Products: The major product of the synthesis is this compound itself, with minor by-products including unreacted PEG and hirudin .

Scientific Research Applications

Pegmusirudin has a wide range of applications in scientific research, particularly in the fields of medicine and biology:

Mechanism of Action

Pegmusirudin exerts its anticoagulant effect by directly inhibiting thrombin, a serine protease involved in the coagulation cascade. Thrombin converts fibrinogen to fibrin, leading to clot formation. By binding to thrombin, this compound prevents this conversion, thereby inhibiting clot formation. The polyethylene glycol modification enhances its half-life, allowing for prolonged anticoagulant activity .

Comparison with Similar Compounds

Pegmusirudin’s unique feature is its extended half-life, which makes it particularly useful in clinical settings where prolonged anticoagulation is required.

Properties

Molecular Formula

C299H462N84O115S6

Molecular Weight

7266 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(1S,6R,9S,12S,15S,18S,24S,27S,33S,36S,39R,44R,47S,53S,56S,59S,67S,73S,76S)-44-[[(2S)-2-[[(4R,7S,10S,13S,19S,22S,25S,28R)-28-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-10-(2-amino-2-oxoethyl)-13-(3-amino-3-oxopropyl)-22-(2-carboxyethyl)-25-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]-4-methylpentanoyl]amino]-12,56,73-tris(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-36-[(2S)-butan-2-yl]-15-(3-carbamimidamidopropyl)-18,47,67-tris(2-carboxyethyl)-24,76-bis[4-(2-ethoxyethoxycarbonylamino)butyl]-27,53-bis(hydroxymethyl)-33-(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,38,45,48,51,54,57,60,62,65,68,71,74,77-tricosaoxo-59-propan-2-yl-3,4,41,42-tetrathia-7,10,13,16,19,22,25,28,31,34,37,46,49,52,55,58,61,63,66,69,72,75,78-tricosazabicyclo[37.22.17]octaheptacontane-6-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C299H462N84O115S6/c1-27-142(21)234-289(485)361-171(97-134(5)6)244(440)323-120-216(410)335-188(124-385)273(469)337-154(45-34-36-86-317-298(493)497-95-93-495-29-3)240(436)319-114-210(404)332-161(67-80-221(418)419)250(446)338-156(47-38-88-315-296(310)311)248(444)356-180(106-205(305)399)266(462)343-162(61-74-201(301)395)257(453)367-194(130-502-499-127-191-247(443)326-116-209(403)329-157(64-77-218(412)413)241(437)320-117-213(407)333-179(105-204(304)398)265(461)339-155(46-35-37-87-318-299(494)498-96-94-496-30-4)249(445)366-195(279(475)376-234)131-503-500-128-192(276(472)340-159(66-79-220(416)417)243(439)321-119-215(409)336-189(125-386)274(470)359-183(109-208(308)402)272(468)373-231(139(15)16)287(483)371-191)368-261(457)174(100-137(11)12)352-277(473)193-129-501-504-132-196(370-270(466)186(112-229(434)435)363-291(487)238(146(25)390)378-271(467)177(103-150-54-58-153(393)59-55-150)362-286(482)232(140(17)18)375-284(480)230(309)138(13)14)280(476)379-237(145(24)389)290(486)347-167(71-84-225(426)427)256(452)364-187(123-384)246(442)325-115-211(405)331-160(60-73-200(300)394)251(447)357-181(107-206(306)400)267(463)351-173(99-136(9)10)260(456)369-193)278(474)374-233(141(19)20)288(484)380-236(144(23)388)285(481)327-121-212(406)330-158(65-78-219(414)415)242(438)322-122-217(411)372-239(147(26)391)294(490)383-92-42-51-199(383)283(479)348-169(48-39-89-316-297(312)313)292(488)381-90-40-49-197(381)281(477)345-163(62-75-202(302)396)255(451)365-190(126-387)275(471)355-178(104-151-113-314-133-328-151)264(460)358-182(108-207(307)401)268(464)360-184(110-227(430)431)245(441)324-118-214(408)334-185(111-228(432)433)269(465)354-175(101-148-43-32-31-33-44-148)262(458)344-164(68-81-222(420)421)252(448)342-168(72-85-226(428)429)258(454)377-235(143(22)28-2)293(489)382-91-41-50-198(382)282(478)346-166(70-83-224(424)425)253(449)341-165(69-82-223(422)423)254(450)353-176(102-149-52-56-152(392)57-53-149)263(459)350-172(98-135(7)8)259(455)349-170(295(491)492)63-76-203(303)397/h31-33,43-44,52-59,113,133-147,154-199,230-239,384-393H,27-30,34-42,45-51,60-112,114-132,309H2,1-26H3,(H2,300,394)(H2,301,395)(H2,302,396)(H2,303,397)(H2,304,398)(H2,305,399)(H2,306,400)(H2,307,401)(H2,308,402)(H,314,328)(H,317,493)(H,318,494)(H,319,436)(H,320,437)(H,321,439)(H,322,438)(H,323,440)(H,324,441)(H,325,442)(H,326,443)(H,327,481)(H,329,403)(H,330,406)(H,331,405)(H,332,404)(H,333,407)(H,334,408)(H,335,410)(H,336,409)(H,337,469)(H,338,446)(H,339,461)(H,340,472)(H,341,449)(H,342,448)(H,343,462)(H,344,458)(H,345,477)(H,346,478)(H,347,486)(H,348,479)(H,349,455)(H,350,459)(H,351,463)(H,352,473)(H,353,450)(H,354,465)(H,355,471)(H,356,444)(H,357,447)(H,358,460)(H,359,470)(H,360,464)(H,361,485)(H,362,482)(H,363,487)(H,364,452)(H,365,451)(H,366,445)(H,367,453)(H,368,457)(H,369,456)(H,370,466)(H,371,483)(H,372,411)(H,373,468)(H,374,474)(H,375,480)(H,376,475)(H,377,454)(H,378,467)(H,379,476)(H,380,484)(H,412,413)(H,414,415)(H,416,417)(H,418,419)(H,420,421)(H,422,423)(H,424,425)(H,426,427)(H,428,429)(H,430,431)(H,432,433)(H,434,435)(H,491,492)(H4,310,311,315)(H4,312,313,316)/t142-,143-,144+,145+,146+,147+,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191+,192-,193-,194-,195-,196-,197-,198-,199-,230-,231-,232-,233-,234-,235-,236-,237-,238-,239-/m0/s1

InChI Key

MFPRYDMAZLLTGM-OCLCFYPRSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H]2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)[C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N)C(=O)N1)CCCCNC(=O)OCCOCC)CC(=O)N)CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCNC(=N)N)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC7=CN=CN7)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N9CCC[C@H]9C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCNC(=N)N)CCC(=O)O)CCCCNC(=O)OCCOCC)CO)CC(C)C

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)N)C(=O)N1)CCCCNC(=O)OCCOCC)CC(=O)N)CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC7=CN=CN7)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)N9CCCC9C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCNC(=N)N)CCC(=O)O)CCCCNC(=O)OCCOCC)CO)CC(C)C

Origin of Product

United States

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